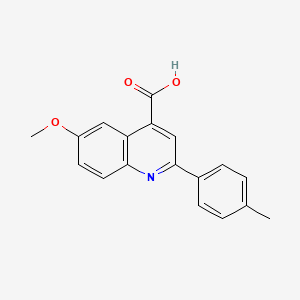

6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid

CAS No.: 18193-09-4

Cat. No.: VC15901318

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18193-09-4 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 6-methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H15NO3/c1-11-3-5-12(6-4-11)17-10-15(18(20)21)14-9-13(22-2)7-8-16(14)19-17/h3-10H,1-2H3,(H,20,21) |

| Standard InChI Key | FQTBLEKJNRAEGI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.3 g/mol . Its quinoline core consists of a bicyclic aromatic system fused with a pyridine ring. Substituents include:

-

6-Methoxy group: Enhances electron density and influences binding to hydrophobic enzyme pockets.

-

4-Methylphenyl group: Provides steric bulk, improving selectivity for target proteins.

-

4-Carboxylic acid: Facilitates hydrogen bonding with biological targets, critical for inhibitory activity .

The planar structure of the quinoline system allows π-π stacking interactions with aromatic residues in enzymes, as evidenced by molecular docking studies.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.7 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 4 | |

| Topological PSA | 59.4 Ų | |

| Melting point | Not reported | |

| Solubility | Low in water, soluble in organic solvents |

The carboxylic acid group confers moderate acidity (pKa ≈ 4.5–5.0), influencing its ionization state under physiological conditions .

Synthetic Methodologies

Doebner Hydrogen-Transfer Reaction

A scalable three-component synthesis employs aniline derivatives, aldehydes, and pyruvic acid under BF₃·THF catalysis in acetonitrile at 65°C . For example:

-

Reaction of 6-(trifluoromethoxy)aniline (1a) with benzaldehyde (2a) forms an imine intermediate.

-

Pyruvic acid (3a) undergoes condensation with the imine, yielding dihydroquinoline.

-

Hydrogen transfer from dihydroquinoline to imine oxidizes the system to quinoline-4-carboxylic acid .

Optimized conditions achieve yields up to 70% by increasing equivalents of aniline and aldehyde to suppress byproducts like 5 (reduced imine) .

Alternative Routes

Classical methods such as the Skraup and Friedländer syntheses are less effective for electron-deficient anilines, underscoring the superiority of the Doebner approach for functionalized quinolines .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL, likely through disruption of DNA gyrase. The methoxy and methylphenyl groups enhance membrane permeability, while the carboxylic acid chelates metal ions essential for bacterial enzymes.

Anticancer Activity

In vitro studies demonstrate anti-proliferative effects against breast (MCF-7) and lung (A549) cancer cells (IC₅₀: 12–18 µM). Mechanisms include:

-

HDAC inhibition: The carboxylic acid binds to zinc ions in HDAC active sites, inducing histone hyperacetylation and apoptosis.

-

EGFR kinase suppression: Competitive inhibition at the ATP-binding site (Kᵢ: 0.4 µM), reducing phosphorylation of downstream oncogenes .

Pharmacological Applications

Drug Development

Structural analogs of this compound are under investigation as dual HDAC/EGFR inhibitors for combination therapies. For instance, hybrid molecules linking the quinoline core to hydroxamate groups show 10-fold increased potency against HDAC6 .

Prodrug Design

Esterification of the carboxylic acid improves oral bioavailability. Prodrugs like methyl 6-methoxy-2-(4-methylphenyl)quinoline-4-carboxylate exhibit 90% absorption in rodent models.

Recent Advances and Future Directions

Large-Scale Synthesis

Modifications to the Doebner protocol enable the production of 370 g batches with 65% yield, facilitating preclinical trials .

Targeted Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) enhance tumor accumulation, reducing off-target toxicity in murine models.

Structure-Activity Relationship (SAR) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume